Desoxycarbadox-D3 Desoxycarbadox-D3 Desoxycarbadox-D3 is a labelled analogue of Desoxycarbadox. Desoxycarbadox is a metabolite of Carbadox. Carbadox is an antibiotic used in swine feed for growth promotion. Both Carbadox and Desoxycarbadox are also suspected carcinogens and genotoxic agents.

Brand Name: Vulcanchem
CAS No.: 1448350-02-4
VCID: VC0144588
InChI: InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7+/i1D3
SMILES: COC(=O)NN=CC1=NC2=CC=CC=C2N=C1
Molecular Formula: C11H10N4O2
Molecular Weight: 233.245

Desoxycarbadox-D3

CAS No.: 1448350-02-4

Cat. No.: VC0144588

Molecular Formula: C11H10N4O2

Molecular Weight: 233.245

* For research use only. Not for human or veterinary use.

Desoxycarbadox-D3 - 1448350-02-4

Specification

CAS No. 1448350-02-4
Molecular Formula C11H10N4O2
Molecular Weight 233.245
IUPAC Name trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate
Standard InChI InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7+/i1D3
Standard InChI Key SOEMFPLGOUBPJQ-QQAPZFQVSA-N
SMILES COC(=O)NN=CC1=NC2=CC=CC=C2N=C1

Introduction

Chemical Structure and Properties

Molecular Identification

Desoxycarbadox-D3 is characterized by specific molecular identifiers that distinguish it in analytical databases and research literature. The compound is identified by the CAS number 1448350-02-4 and possesses the chemical name trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate . It serves as the deuterium-labeled analog of Desoxycarbadox, which itself is a metabolite of the antibiotic compound Carbadox .

Table 1: Molecular Identification Parameters of Desoxycarbadox-D3

ParameterValue
CAS Number1448350-02-4
Molecular FormulaC11H7D3N4O2
Molecular Weight233.24 g/mol
Chemical NameTrideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate
Catalog IdentifiersHY-136428S, DA-62798

Physical and Chemical Properties

Desoxycarbadox-D3 exhibits distinctive physical and chemical characteristics that are important for its storage, handling, and application in analytical procedures. According to certificate of analysis documentation, the compound appears as a white to off-white solid with exceptionally high purity .

The physical state and appearance of Desoxycarbadox-D3 make it suitable for precise analytical applications, while its stability parameters define the conditions under which it should be stored and utilized for optimal performance. The compound requires specific storage conditions to maintain its integrity and analytical utility .

Table 2: Physical and Chemical Properties of Desoxycarbadox-D3

PropertyValue
Physical AppearanceWhite to off-white solid
Purity (HPLC)99.78%
Isotopic Enrichment99.8%
Recommended Storage Temperature4°C (sealed, away from moisture and light)
Storage in Solvent-80°C (6 months); -20°C (1 month)

Structural Characteristics

The structural foundation of Desoxycarbadox-D3 consists of a quinoxaline ring system with a methylideneamino carbamate group. The key distinguishing feature of this compound compared to standard Desoxycarbadox is the incorporation of three deuterium atoms in place of hydrogen atoms in the methyl group of the carbamate moiety . This strategic deuteration provides the compound with unique analytical properties while maintaining the core chemical reactivity profile of the parent compound.

The deuterium atoms in Desoxycarbadox-D3 provide a mass shift of +3 atomic mass units compared to non-deuterated Desoxycarbadox, allowing for precise differentiation between the two forms during analytical procedures such as mass spectrometry. This property makes Desoxycarbadox-D3 especially valuable as an internal standard for quantitative analysis .

Synthesis and Production

Quality Control Parameters

The production of Desoxycarbadox-D3 is subject to rigorous quality control measures to ensure consistent performance in analytical applications. According to the certificate of analysis from a commercial supplier, the compound undergoes thorough analytical testing to verify its identity, purity, and isotopic enrichment before distribution .

Table 3: Quality Control Parameters for Commercial Desoxycarbadox-D3

ParameterTesting MethodSpecificationResult
AppearanceVisual inspectionWhite to off-white solidComplies
PurityHPLC≥95%99.78%
Isotopic EnrichmentMass Spectrometry≥99%99.8%
IdentitySpectroscopic methodsConsistent with structureComplies

These stringent quality control measures ensure that researchers and analytical laboratories receive a product of consistent quality suitable for precise analytical applications in regulatory testing and research contexts .

Relation to Parent Compounds

Desoxycarbadox

Desoxycarbadox-D3 is the deuterated analog of Desoxycarbadox, which itself has significant relevance in food safety and veterinary medicine. Desoxycarbadox is a major metabolite of Carbadox, a quinoxaline-di-N-oxide antibiotic compound previously used as a growth promoter in livestock, particularly swine .

The non-deuterated Desoxycarbadox has been the subject of toxicological investigations, with studies indicating potential carcinogenic effects. Two-year dietary studies in Charles River C-D rats showed that Desoxycarbadox was associated with mammary tumors in females and liver tumors, hemangiomas, and subcutaneous fibromas in males and females combined . Additional 10-month dietary studies in rats also demonstrated liver tumors in both males and females, as evaluated by pairwise comparison .

Carbadox

Carbadox is the parent compound from which Desoxycarbadox is derived as a metabolite. It is a quinoxaline-di-N-oxide antibiotic compound with the deuterated version (Carbadox-d3) having a molecular formula of C11H7D3N4O4 and a molecular weight of 265.24 g/mol . Understanding the relationship between Carbadox and its metabolites, including Desoxycarbadox, is essential for comprehensive residue monitoring and food safety assessment.

Research has shown that Carbadox has both temporary and lasting effects on the swine gut microbiota, as documented by Looft et al. in their 2014 publication in Frontiers in Microbiology . This highlights the importance of monitoring both the parent compound and its metabolites, including Desoxycarbadox, in veterinary applications and food safety contexts.

Metabolic Pathway

The metabolic pathway connecting Carbadox and Desoxycarbadox involves the reduction of the N-oxide groups in the quinoxaline ring system. Desoxycarbadox represents a reduced form of Carbadox, formed through metabolic processes in animals treated with the parent compound. The deuterated versions of both compounds (Carbadox-d3 and Desoxycarbadox-D3) maintain this metabolic relationship but contain three deuterium atoms in their structures .

Table 4: Comparison of Related Quinoxaline Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Desoxycarbadox-D3C11H7D3N4O2233.24Deuterated methyl group, quinoxaline without N-oxides
DesoxycarbadoxC11H10N4O2230.22Quinoxaline without N-oxides
Carbadox-d3C11H7D3N4O4265.24Deuterated methyl group, quinoxaline with N-oxides
CarbadoxC11H10N4O4262.22Quinoxaline with N-oxides

This metabolic relationship makes Desoxycarbadox-D3 particularly valuable in monitoring studies aimed at tracking the presence and transformation of these compounds in biological systems and food products.

Applications and Uses

Analytical Applications

Desoxycarbadox-D3 serves as an essential analytical reference standard in various laboratory applications, particularly in the field of residue analysis. The compound's primary use is as an internal standard in quantitative analysis methods, where its deuterium labeling provides a distinct mass signature that can be differentiated from the non-deuterated analyte while exhibiting nearly identical chemical behavior .

This deuterated standard is particularly valuable in mass spectrometry-based analytical methods, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These techniques are commonly employed in food safety testing, environmental monitoring, and pharmaceutical quality control where precise quantification of Desoxycarbadox is required .

Research Applications

Beyond its utility as an analytical standard, Desoxycarbadox-D3 has research applications in metabolic studies and pharmacokinetic investigations. The deuterium labeling allows researchers to track the movement, transformation, and clearance of the compound in biological systems with high precision .

Desoxycarbadox-D3 falls into the broader category of isotope-labeled compounds that are increasingly utilized in pharmaceutical research to understand drug metabolism and disposition. The strategic incorporation of deuterium atoms offers advantages for tracing metabolic pathways and identifying metabolites in complex biological matrices .

Pharmacokinetic Studies

The deuteration in Desoxycarbadox-D3 has potential implications for pharmacokinetic investigations beyond merely serving as an analytical tool. Research has shown that deuteration can affect the pharmacokinetic and metabolic profiles of drugs by influencing bond-breaking processes involving the labeled positions .

The "deuterium isotope effect" can result in altered metabolic stability, potentially leading to different pharmacokinetic behavior compared to non-deuterated counterparts. While this effect is primarily exploited in deuterated drug development, it may also provide valuable insights when studying the metabolism of quinoxaline compounds like Desoxycarbadox and Carbadox .

Comparative Analysis

Deuterated vs Non-deuterated Forms

The primary distinction between Desoxycarbadox-D3 and standard Desoxycarbadox lies in the substitution of three hydrogen atoms with deuterium atoms in the methyl group of the carbamate moiety. This structural modification results in several analytical advantages while maintaining largely identical chemical behavior .

Table 5: Comparison of Deuterated and Non-deuterated Desoxycarbadox

CharacteristicDesoxycarbadox-D3Desoxycarbadox
Molecular Weight233.24 g/mol230.22 g/mol
Mass Difference+3 amuReference
Chemical BehaviorNearly identical to non-deuterated formReference
Chromatographic RetentionSlightly different due to isotope effectsReference
Primary ApplicationAnalytical standardMetabolite monitoring

The mass difference of 3 atomic mass units between the deuterated and non-deuterated forms enables clear differentiation in mass spectrometric analysis, making Desoxycarbadox-D3 an ideal internal standard for quantitative determination of Desoxycarbadox in various matrices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator